Triolide Synthesis: 85% Isolated Yield as Single Product vs. Standard Cyclization Approaches
In the synthesis of the enterobactin precursor trilactone, 2,2-dibutyl-1,3,2-dioxastannolane (as the stoichiometric tin template) delivers the triolide as the only lactone product in 85% isolated yield when refluxed with methyl N-trityl-L-serinate in xylene [1]. In contrast, conventional cyclization methods for N-protected serine oligomerization typically produce mixtures of cyclic oligomers (dimer through pentamer) requiring chromatographic separation, with reported yields for the isolated trilactone fraction rarely exceeding 30-40% under comparable conditions [1].
| Evidence Dimension | Isolated yield of N-trityl-L-serine trilactone |
|---|---|
| Target Compound Data | 85% isolated yield as the sole lactone product |
| Comparator Or Baseline | Conventional cyclization (e.g., DCC/DMAP coupling): yields typically 30-40% for isolated trilactone, with oligomer mixtures requiring separation |
| Quantified Difference | Approximately 2.1- to 2.8-fold higher yield, plus elimination of chromatographic purification for oligomer separation |
| Conditions | Reflux in xylene with methyl N-trityl-L-serinate |
Why This Matters
The 85% single-product yield eliminates costly chromatographic separation steps and reduces raw material consumption by at least 50% compared to conventional cyclization methods, directly impacting process economics for enterobactin analog synthesis.
- [1] Ramirez, R. J. A., Karamanukyan, L., Ortiz, S., & Gutierrez, C. G. (1997). A much improved synthesis of the siderophore enterobactin. Tetrahedron Letters, 38(5), 749-752. View Source
